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Bis(diphenylphosphine)methane monooxide

Cat. No.: B1581622
CAS No.: 23176-18-3
M. Wt: 400.4 g/mol
InChI Key: MZNZKBJIWPGRID-UHFFFAOYSA-N
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Description

Contextual Significance in Organophosphorus Chemistry

Organophosphorus chemistry is a vast and vital field, with phosphine (B1218219) ligands playing a central role in catalysis and materials science. Within this context, bis(diphenylphosphino)methane (B1329430) (dppm) is a cornerstone bidentate phosphine ligand, known for its ability to chelate to a single metal center or bridge two metal centers. wikipedia.orgrsc.org The parent dppm can be oxidized to its corresponding monooxide or dioxide. wikipedia.org

Bis(diphenylphosphine)methane monooxide, with the chemical formula C₂₅H₂₂OP₂ and the IUPAC name diphenylphosphorylmethyl(diphenyl)phosphane, represents a functionally distinct molecule from its non-oxidized (dppm) and fully oxidized (dppmO₂) counterparts. nih.gov The presence of both a phosphine (PPh₂) group and a phosphine oxide (P(O)Ph₂) group, separated by a methylene (B1212753) bridge, results in a hemilabile ligand. This electronic asymmetry, with a "soft" phosphine donor and a "hard" phosphine oxide donor, is the source of its unique chemical behavior and growing importance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Namediphenylphosphorylmethyl(diphenyl)phosphane nih.gov
CAS Number23176-18-3 nih.gov
Molecular FormulaC₂₅H₂₂OP₂ nih.gov
Molar Mass400.4 g/mol nih.gov

Role as a Ligand in Coordination Chemistry and Catalysis

The true potential of this compound (often abbreviated as BPMO) is most evident in its role as a ligand in coordination chemistry and catalysis. nih.govacs.org Recent studies have highlighted that the partial oxidation of bisphosphine ligands like dppm can be a critical, and sometimes overlooked, step in the formation of catalytically active species, particularly in palladium-catalyzed reactions. nih.govresearchgate.netacs.org

The hemilabile nature of BPMO is key to its function. researchgate.netacs.orgchemrxiv.org The phosphine end of the ligand can bind strongly to a metal center, while the weaker-binding phosphine oxide end can dissociate. This on/off coordination flexibility can open up a coordination site on the metal catalyst during a catalytic cycle, facilitating crucial steps like substrate binding or product release, and potentially enhancing catalytic efficiency. scispace.com

Research has shown that well-defined palladium(II) complexes bearing various BPMO ligands are competent precatalysts. nih.govacs.orgdigitellinc.com A range of these oxidative addition complexes have been synthesized and characterized, demonstrating that BPMO ligands are not merely byproducts but can be integral components of highly active catalytic systems. acs.org For instance, in certain Pd-catalyzed C-H arylation reactions, the mono-oxidation of the parent bisphosphine ligand was found to be essential for generating the active catalyst. acs.org The resulting BPMO-palladium complex was isolated and confirmed to be catalytically competent. acs.org This finding suggests that the role of such mono-oxides in catalysis is more widespread than previously appreciated. researchgate.netacs.org

Table 2: Representative Palladium(II) Bisphosphine Mono-Oxide (BPMO) Complexes

Complex TypeGeneral FormulaSignificance in CatalysisSource
Oxidative Addition ComplexesPd(BPMO)(R)(X)Characterized as structurally diverse and catalytically potent precatalysts. nih.govacs.org
(where R = Aryl, Alkyl; X = I, Br)Used as diagnostic tools to understand catalytic mechanisms. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22OP2 B1581622 Bis(diphenylphosphine)methane monooxide CAS No. 23176-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenylphosphorylmethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22OP2/c26-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNZKBJIWPGRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307678
Record name Bis(diphenylphosphine)methane monooxide
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Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23176-18-3
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Record name Bis(diphenylphosphine)methane monooxide
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Synthetic Methodologies and Chemical Transformations

Controlled Oxidation Routes for Bis(diphenylphosphine)methane Monooxide Formation

The formation of dppmO from its precursor, bis(diphenylphosphine)methane (dppm), requires careful control of reaction conditions to achieve the desired mono-oxidation state.

The most direct route to this compound is through the selective oxidation of one of the two phosphorus atoms in bis(diphenylphosphine)methane (dppm). wikipedia.org The challenge in this synthesis lies in preventing the over-oxidation to the dioxide, bis(diphenylphosphine)methane dioxide (dppmO₂). This is typically achieved by the careful stoichiometric control of an oxidizing agent. The general reaction involves the oxidation of the dppm ligand to its corresponding oxides. wikipedia.org While various oxidizing agents can be employed for phosphine (B1218219) oxidation, the selection of a mild oxidant and precise control over the molar equivalents are crucial for maximizing the yield of the monooxide.

Table 1: Potential Oxidizing Agents for Phosphine Oxidation

Oxidizing Agent General Applicability
Hydrogen Peroxide Commonly used, but can lead to over-oxidation if not controlled.
Potassium Ferricyanide A mild oxidizing agent suitable for controlled reactions. researchgate.net
Air/Oxygen Can be used, but reactions are often slower and less selective.

The methylene (B1212753) group in the resulting monooxide and dioxide derivatives is noted to be more acidic than in the parent dppm ligand. wikipedia.org

Alternative strategies for the synthesis of unsymmetrical bis(phosphine) oxides, which are analogues of dppmO, provide versatile routes to similar molecular architectures. These methods often build the P-C-P=O scaffold from different starting materials rather than by direct oxidation.

One prominent method involves the reaction of a secondary phosphine oxide with a haloalkane. For instance, sodium phosphinites, generated from the deprotonation of secondary phosphine oxides like (Me)₂P(O)H, can be alkylated. umn.edu A multi-step approach can be used where a dihaloalkane is first reacted to form a haloalkylphosphine oxide intermediate, which is then reacted with a different phosphinite to create the unsymmetrical product. umn.eduresearchgate.net

Another approach involves the use of Grignard reagents for direct carbon-phosphorus bond formation to convert phosphonates into phosphine oxides. researchgate.net These methodologies are particularly useful for creating a diverse range of unsymmetrical phosphine oxide ligands with varied steric and electronic properties. nih.gov

Table 2: Selected Alternative Strategies for Unsymmetrical Phosphine Oxide Synthesis

Strategy Description Reference
Sequential Alkylation A phosphinite is reacted with a dihaloalkane to form a haloalkylphosphine oxide, followed by reaction with a second, different phosphinite. umn.eduresearchgate.net
Protecting Group Strategy A diethylamino protecting group on a chlorophosphine allows for selective reaction with a lithium reagent, followed by conversion to the phosphinous acid or phosphane oxide. nih.gov

Derivatization and Functionalization of the Methylene Bridge and Phosphine Oxide Moiety

The this compound scaffold can be chemically modified at two key locations: the central methylene (-CH₂-) bridge and the phosphine oxide (P=O) group.

The methylene group in dppm and its derivatives is mildly acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a carbanion. wikipedia.orgnih.gov This nucleophilic center can then be reacted with various electrophiles to introduce new functional groups. This method has been used to synthesize dppm-functionalized amidine ligands by reacting the lithiated dppm with a carbodiimide. nih.gov This deprotonation and subsequent functionalization dramatically expand the potential applications of the ligand framework. rsc.org Similarly, ligands functionalized at the methylene bridge with a phosphonate (B1237965) group, such as (Ph₂P)₂CHP(O)(OR)₂, have been synthesized and studied. nih.gov

The phosphine oxide moiety itself offers sites for chemical transformation. The P=O bond is polar and the oxygen atom can act as a hard Lewis base, readily coordinating to hard metal centers. researchgate.net While direct derivatization of the P=O group in dppmO is less common, its inherent reactivity influences the ligand's coordination properties. The most significant reaction involving the phosphine oxide group is its reduction back to a phosphine, which can be accomplished using various reducing agents, such as silanes. rsc.org This reduction is a key step when phosphine oxides are used as stable, air-tolerant precursors for the synthesis of the corresponding phosphines. rsc.orgrsc.org

Table 3: Examples of Functionalization Reactions

Site Reagent(s) Product Type Reference
Methylene Bridge 1. n-BuLi 2. Bis(2,6-diisopropylphenyl)carbodiimide dppm-functionalized amidinate nih.gov
Methylene Bridge (Introduced via multi-step synthesis) dppm-phosphonate nih.gov

Reactivity Studies of the this compound Ligand

As a ligand in transition metal complexes, this compound is classified as a hybrid or hemilabile ligand. researchgate.net It contains two different donor sites: a soft phosphine phosphorus atom and a hard phosphine oxide oxygen atom. researchgate.net This dual nature allows for diverse coordination behaviors, which are distinct from its parent bis(phosphine) ligand, dppm. wikipedia.orgresearchgate.net

The reactivity of metal complexes is influenced by factors such as the coordination number and the nature of the ligands. uvic.caresearchgate.netlibretexts.org The dppmO ligand can coordinate to a metal center in several ways:

Monodentate (P-coordination): The ligand can bind to a metal center solely through its soft phosphine donor, leaving the phosphine oxide group uncoordinated.

Chelating (P,O-coordination): The ligand can form a chelate ring by coordinating to a single metal center through both the phosphorus and the oxygen atoms. This has been suggested for a dinuclear Cu(I) complex with a related dppm-phosphonate ligand. nih.gov

Bridging (P,P- or P,O-coordination): The ligand can bridge two metal centers, either through both phosphorus atoms (if one is subsequently oxidized in situ) or, more commonly for the monooxide, through the phosphine of one metal and the oxide of another.

The hemilability of dppmO is particularly interesting. The relatively weaker M-O(P) bond can dissociate, opening up a coordination site on the metal center for a substrate molecule to bind, which is a key step in many catalytic cycles. This behavior makes mixed phosphine-phosphine oxide ligands highly valuable in catalysis. researchgate.net The coordination mode adopted by the ligand is influenced by the electronic properties of the metal center, the other ligands present in the coordination sphere, and the reaction conditions. researchgate.netyoutube.comyoutube.com

Table 4: Potential Coordination Modes of dppmO

Coordination Mode Description Key Feature
Monodentate Binds through the P atom only. P=O group is pendant and uncoordinated.
Chelating Binds through both P and O atoms to one metal center. Forms a small, strained chelate ring.

Coordination Chemistry of Bis Diphenylphosphine Methane Monooxide Complexes

Ligand Design Principles and Coordination Modes

Bis(diphenylphosphine)methane monooxide, often abbreviated as dppmO, is a distinctive ligand in coordination chemistry. Its utility stems from the unique combination of a "soft" phosphine (B1218219) donor and a "hard" phosphine oxide donor within the same molecule. This arrangement leads to interesting coordination behaviors that differ significantly from its parent ligand, bis(diphenylphosphine)methane (dppm), and its fully oxidized counterpart, bis(diphenylphosphine)methane dioxide (dppmO₂).

The primary coordination mode of this compound is as a bidentate ligand, forming a chelate ring with a metal center through its phosphorus and oxygen atoms. The selective mono-oxidation of a bidentate phosphine like dppm transforms it into a P,O-donor ligand. researchgate.net This creates a four-membered chelate ring (M-P-C-P=O) when it coordinates to a single metal center. The presence of both a soft phosphine group, which prefers to bond with softer, low-valent metals, and a hard phosphine oxide group, which favors harder metal centers, makes dppmO a versatile ligand for a wide range of metals and applications.

A key feature of this compound is its hemilabile character. researchgate.net Hemilability refers to the ability of a chelating ligand to have one donor arm that can reversibly dissociate from the metal center, while the other remains firmly bound. researchgate.net In dppmO complexes, the phosphine oxide (P=O) bond to the metal is typically weaker and more labile than the phosphine (PPh₂) bond.

This allows the ligand to adopt flexible coordination architectures. The P=O group can detach, opening up a coordination site on the metal for a substrate molecule to bind during a catalytic cycle. cmu.edu This transient vacant site is crucial for many catalytic processes. Once the chemical transformation is complete, the phosphine oxide can re-coordinate to the metal center. This behavior has been studied in palladium and platinum complexes, where the dppmO ligand has been shown to be catalytically competent. researchgate.netresearchgate.net The ability to form complexes where the ligand acts as monodentate (through phosphorus only) or bidentate (through both phosphorus and oxygen) is central to its utility in synthesis and catalysis. researchgate.netcmu.edu

The bite angle, defined as the P-M-O angle in a chelated complex, is a critical parameter that influences the geometry and stability of the resulting coordination compound. For the parent ligand, bis(diphenylphosphine)methane (dppm), the natural P-M-P bite angle is approximately 73°. wikipedia.org This small bite angle is a consequence of the single methylene (B1212753) (-CH₂-) bridge, which forces the two phosphorus atoms close together, creating a strained four-membered ring upon chelation. researchgate.net

In this compound, the coordination involves one phosphorus and one oxygen atom. While specific bite angle values for dppmO complexes are not detailed in the provided sources, the fundamental geometry of the four-membered ring remains. The bite angle significantly affects the steric crowding around the metal center. wikipedia.org The bulky phenyl groups on the phosphorus atoms create a defined steric pocket, and the geometry dictated by the bite angle determines the space available for other ligands or substrates. cmu.edu This steric influence is a key factor in determining the selectivity and activity of catalysts based on these complexes. wikipedia.org Complexes with different bite angles can favor different transition states, thereby directing a reaction towards a specific product. wikipedia.org

Complexation with Transition Metals

This compound forms complexes with a variety of transition metals, with its hemilabile nature often playing a central role in their reactivity. researchgate.net

The platinum-group metals (Ru, Rh, Pd, Os, Ir, Pt) are of particular interest due to their extensive applications in catalysis. The combination of a soft phosphine and a hard phosphine oxide donor in dppmO makes it an effective ligand for these metals. Palladium(II) complexes of dppmO have been shown to be active in catalysis, where the hemilability of the ligand is a key feature. researchgate.net

Platinum(II) complexes featuring the dppmO ligand have been synthesized and structurally characterized, often in comparison with related ligands where the oxygen is replaced by sulfur or selenium. researchgate.netnih.gov These studies provide insight into the electronic and steric properties of the ligand and its potential for hemilabile behavior. researchgate.netnih.gov The structure of a platinum(II) complex containing dppmO has been compared to its monosulfide and monoselenide analogs, highlighting the influence of the chalcogen atom on the complex's properties and potential nonrigidity in solution. researchgate.netnih.gov

The parent dppm ligand is well-known for its ability to form stable bimetallic, or "A-frame," complexes with platinum. rsc.orgacs.org These dimeric structures, such as [Pt₂Cl₂(µ-dppm)₂], feature two platinum centers held in close proximity by two bridging dppm ligands. rsc.org The methylene bridge of the dppm ligand in these dimers can be reactive. For instance, the diplatinum complex [Pt₂Cl₂(µ-dppm)₂] can react to form complexes with a bridging methylene group, such as [Pt₂Cl₂(µ-CH₂)(µ-dppm)₂]. rsc.orgacs.org

While specific synthetic routes for dppmO-platinum(II) dimers were not detailed in the provided results, the established chemistry of dppm suggests that dppmO could similarly act as a bridging ligand between two platinum centers. The reactivity of such complexes would be influenced by the presence of the phosphine oxide moiety. The hemilabile nature of the P=O bond could provide pathways for reactivity not seen in the standard dppm-bridged dimers.

Table 1: Selected Structural Data for a Platinum(II) Complex with a dppm-analogue Ligand

The following table presents structural data for a platinum(II) complex containing the related bis(diphenylphosphanyl)methane monosulfide ligand, providing insight into the coordination environment. researchgate.net

CompoundCrystal SystemSpace GroupPt-P Bond Length (Å)Pt-S Bond Length (Å)P-Pt-S Angle (°)
[Pt(C₁₄H₁₆N)(C₂₅H₂₂P₂S)][SbF₆]·CH₂Cl₂MonoclinicP2₁/n2.235(2)2.339(2)72.95(7)

Data derived from a study on a related monosulfide complex to infer structural parameters of chelated dppm-type ligands.

Table 2: Spectroscopic Data for a dppmO-related Complex

The ³¹P{¹H} NMR chemical shift provides information about the electronic environment of the phosphorus atoms.

ComplexSolvent³¹P{¹H} NMR Chemical Shift (ppm)
[Yb(HdppmO)₃] (Deprotonated dppmO complex)CD₂Cl₂39.1

This data is for a Ytterbium complex but demonstrates a typical chemical shift for a coordinated, deprotonated dppmO ligand. nih.gov

Platinum-Group Metal Complexes

Palladium Complexes: Bridging vs. Chelating Modes and Reactivity

Recent studies have explored the nuances of palladium(II) complexes involving bisphosphine mono-oxides (BPMOs), including dppmO. These ligands can arise from the in situ oxidation of the parent bisphosphine ligand when reacted with Pd(II) salts like Pd(OAc)₂ or PdCl₂. chemrxiv.org This internal redox reaction produces Pd(0) and the corresponding BPMO, which can then act as a ligand for the remaining Pd(II). chemrxiv.org

A series of organopalladium oxidative addition complexes with the general formula Pd(BPMO)(R)(X) (where R is an aryl or alkyl group and X is a halide) have been synthesized and characterized by NMR and X-ray crystallography. chemrxiv.orgresearchgate.netacs.orgnih.gov These studies provide a platform to compare the catalytic performance of BPMO complexes against their structurally identical, non-oxidized bisphosphine counterparts. chemrxiv.orgacs.org In some catalytic cycles, the BPMO-ligated palladium complex has been identified as a more effective catalyst than the parent bisphosphine complex, suggesting that the in situ oxidation is a crucial step for generating the active catalytic species. acs.org

The coordination of dppmO to palladium can occur in a chelating fashion, forming a stable ring structure. However, under certain conditions, these chelating rings can open, leading to the formation of dimeric or polynuclear complexes where the ligand acts in a bridging capacity between two or more palladium centers. This transformation from a chelating to a bridging mode is a key aspect of their reactivity.

Table 1: Selected Palladium(II) Bisphosphine Mono-oxide (BPMO) Complexes and Precursors This table is interactive. Click on headers to sort.

Complex/Precursor Ligand Type Role/Feature Relevant Research
Pd(BPMO)(R)(X) Bisphosphine Mono-oxide Stable, well-defined precatalyst for cross-coupling reactions. Characterized by NMR and X-ray crystallography. chemrxiv.orgacs.org
Pd(bisphosphine)X₂ Bisphosphine Precursor for in situ generation of BPMO complexes via internal redox reaction. Reacts with bases like KOH to form Pd(0) and BPMO. chemrxiv.org
Ruthenium Complexes: Specific Features and Ligand Exchange Studies

Detailed studies focusing specifically on the synthesis, structural features, and ligand exchange dynamics of ruthenium complexes with this compound (dppmO) are not extensively documented in the surveyed literature. The majority of research on ruthenium-phosphine chemistry has centered on the non-oxidized parent ligand, bis(diphenylphosphine)methane (dppm).

Gold(I) Complexes: Binuclear Architectures and Aurophilic Interactions

The coordination chemistry of gold(I) with diphosphine ligands is characterized by the formation of binuclear complexes, often featuring short Au-Au distances indicative of aurophilic interactions. nih.govacs.org While specific structural reports on binuclear gold(I) complexes with this compound (dppmO) are not prominent in the search results, the extensive studies on the parent dppm ligand provide a strong model for the expected behavior.

Dppm readily bridges two gold(I) centers to form stable, binuclear cations like [Au₂(µ-dppm)₂]²⁺. chemrxiv.orgnih.gov In the solid state, these complexes can exhibit close Au···Au contacts (typically < 3.4 Å), which are shorter than the sum of their van der Waals radii and are attributed to relativistic and dispersion effects. chemrxiv.orgmdpi.com These aurophilic interactions are not merely structural curiosities; they influence the photophysical properties of the complexes, often giving rise to luminescence upon UV irradiation. researchgate.netmdpi.com Theoretical studies on model complexes like [Au₂(dpm)₂]²⁺ (where dpm is a simplified dppm) confirm that a weak aurophilic attraction exists in the ground state and is significantly enhanced in the excited state, which is linked to their phosphorescence.

In some structures, the interplay between the bridging dppm ligands and aurophilic bonding can lead to unusual architectures, such as cations containing both a two-coordinate and a three-coordinate gold(I) ion held together by an Au-Au bond. chemrxiv.orgresearchgate.net The strength of these interactions can be significant, with computational analyses estimating them to be around 6.3 kcal/mol in certain systems. acs.orgmdpi.com

Technetium Complexes: Synthesis and Characterization of Low Valent Species

The chemistry of low valent technetium has been explored with dppmO, leading to the isolation and characterization of a cationic Tc(III) complex. mit.edu The complex, TcCl₂(dppmO-P,O)₂, was synthesized as a by-product during the reduction of ammonium (B1175870) pertechnetate, (NH₄)[TcO₄], in the presence of the parent bis(diphenylphosphine)methane (dppm) ligand. mit.edu

In this complex, the dppmO ligand acts as a bidentate chelator, coordinating to the technetium center through both the phosphorus and the oxygen atoms. mit.edu The resulting product was characterized in the solid state by single-crystal X-ray crystallography and in solution using various spectroscopic methods. mit.edu The spectroscopic data confirmed that the P,O-chelating bonding mode observed in the crystal structure is retained in solution. mit.edu

First-Row Transition Metal Complexes with Related Ligands (e.g., Dichalcogenides of Bis(diphenylphosphine)methane)

The coordination chemistry of bis(diphenylphosphine)methane dichalcogenides (dppmE₂, where E = O, S, Se) has been investigated with late first-row transition metals. Complexes of Co(II), Ni(II), and Cu(II) have been prepared by reacting the respective metal nitrate (B79036) salts with these ligands.

These systems are relatively unexplored, particularly for the heavier chalcogen analogues like dppmSe₂. A key challenge in their study is that the resulting complexes are often paramagnetic, which precludes characterization by standard NMR spectroscopy. Consequently, a combination of other techniques, including magnetic susceptibility measurements, infrared (IR) spectroscopy, and mass spectrometry, has been employed to determine their structural and electronic properties. Both tetrahedral and octahedral geometries, corresponding to complexes with two or three coordinated ligands, respectively, are considered plausible structures. For d⁷ systems like Co(II), the possibility of both high-spin and low-spin configurations adds another layer of complexity that requires detailed characterization.

Complexation with Lanthanide Metals: Synthesis and Structural Elucidation of Dioxide Analogues

The complexation of lanthanide ions with the dioxide analogue, bis(diphenylphosphine)methane dioxide (dppmO₂), has been systematically studied, revealing a strong dependence on the ionic radius of the metal. mdpi.comsoton.ac.uk The reaction stoichiometry between the lanthanide trichloride (B1173362) (LnCl₃) and dppmO₂ dictates the coordination number and geometry of the resulting complex. mdpi.comsoton.ac.uk

When a 4:1 molar ratio of dppmO₂ to LnCl₃ is used in ethanol, eight-coordinate cationic complexes of the formula [M(dppmO₂)₄]Cl₃ are formed for the larger, early lanthanides (M = La, Ce, Pr, Nd, Sm, Eu, Gd). mdpi.comsoton.ac.uk X-ray crystallography on these complexes, such as for Ce, Sm, and Gd, confirms a distorted square antiprismatic geometry for the cation. mdpi.comsoton.ac.uk

In contrast, using a 3:1 molar ratio leads to the formation of seven-coordinate complexes, [M(dppmO₂)₃Cl]Cl₂, for the smaller, mid-to-late lanthanides (M = Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb). mdpi.comsoton.ac.uk These structures adopt a distorted pentagonal bipyramidal geometry, with a chloride ion in an apical position. mdpi.comsoton.ac.uk For the smallest lanthanide, lutetium, only a six-coordinate species, [Lu(dppmO₂)₂Cl₂]Cl, is formed, which has a cis-octahedral cation. mdpi.comsoton.ac.uk This systematic change in coordination number from eight to seven to six across the lanthanide series is a direct consequence of the lanthanide contraction. mdpi.comsoton.ac.uk

Table 2: Stoichiometry and Geometry of Lanthanide-dppmO₂ Complexes This table is interactive. Click on headers to sort.

Lanthanide (Ln) Ligand:Metal Ratio Complex Formula Coordination Number Geometry
La, Ce, Pr, Nd, Sm, Eu, Gd 4:1 [Ln(dppmO₂)₄]Cl₃ 8 Square Antiprismatic
Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb 3:1 [Ln(dppmO₂)₃Cl]Cl₂ 7 Pentagonal Bipyramidal

Catalytic Applications and Mechanistic Insights

Ligand Efficacy in Homogeneous Catalysis

The application of dppmO and its derivatives spans several key areas of homogeneous catalysis, from the formation of carbon-heteroatom bonds to the production of valuable olefins and chiral molecules.

Complexes featuring bis-phosphine monooxide ligands have demonstrated competence in hydrofunctionalization reactions. For instance, a gold(I) complex incorporating a bisphosphine monoxide ligand, [Au(dppbO)Cl] (where dppbO is 1,2-bis(diphenylphosphino)benzene (B85067) monoxide, a close analogue of dppmO), has been tested in several intermolecular alkyne hydrofunctionalization reactions. unimi.itrsc.org When activated with a silver tetrafluoroborate (B81430) co-catalyst for halide abstraction, this complex showed moderate activity for the hydration of various alkynes and the hydroamination of phenylacetylene. unimi.itrsc.org Notably, it exhibited high activity in the hydroarylation of ethyl propiolate, where electron-rich arenes were found to add rapidly to the carbon-carbon triple bond. unimi.itrsc.org This demonstrates the potential of the phosphine (B1218219)/phosphine oxide ligand framework in facilitating the addition of H-X bonds across unsaturated substrates.

The mono-oxidation of bis-phosphine ligands has been identified as a critical factor for success in certain asymmetric transformations. In a notable example of a Palladium-catalyzed asymmetric intramolecular C-N coupling, the use of a bis-phosphine mono-oxide (BPMO) ligated Pd(II) precatalyst led to a significant reduction in catalyst loading and increased reaction robustness. nih.gov Mechanistic studies revealed that the mono-oxidized ligand was essential for an efficient transformation. The active catalyst was determined to be a bis-phosphine mono-oxide-Pd(0) species. nih.gov The corresponding unoxidized bis-phosphine ligand led to the competitive formation of a less active complex, hindering the catalytic cycle. nih.gov This highlights the strategic advantage of using pre-formed BPMO ligands to ensure reliable and complete activation of the catalyst for achieving high enantioselectivity.

The table below summarizes the performance of various chiral diphosphine ligands in the asymmetric hydrogenation of a fluorinated diketone, illustrating how ligand electronics influence enantioselectivity. While not dppmO itself, it shows the importance of ligand design in asymmetric catalysis.

LigandSubstrateEnantiomeric Excess (ee %)
MeO-BIPHEP5j40
BINAP5j23
SYNPHOS5j49
DIFLUORPHOS5j70

While direct studies on bis(diphenylphosphine)methane monooxide in ethylene (B1197577) oligomerization are not prominent, closely related bis(diphenylphosphine)methane-phosphonate ligands have been successfully employed. Nickel(II) complexes with these ligands, when activated with a co-catalyst, are active in the catalytic oligomerization of ethylene. nih.gov For example, certain Ni(II) complexes activated with AlEtCl₂ showed high selectivity for C₄ and C₆ olefins. nih.gov One complex demonstrated up to 93% selectivity for C₄ products, while another yielded 64% trimers under different co-catalyst ratios. nih.gov

The following table presents the catalytic performance of specific Nickel(II) complexes with dppm-phosphonate based ligands in ethylene oligomerization.

Catalyst SystemCo-catalystTurnover Frequency (TOF) (mol C₂H₄ / mol Ni·h)Product Selectivity
Complex 11b10 equiv. AlEtCl₂78,300High for C₄ and C₆ olefins
Complex 10a6 equiv. AlEtCl₂Not specified93% C₄ olefins
Complex 10a3 equiv. AlEtCl₂Not specified64% Trimers
Complex 11a400 equiv. MAO11,660Mostly dimers, up to 39% trimers

The parent ligand, bis(diphenylphosphine)methane (dppm), has been used to create highly accessible and reactive sites on gold nanoparticles (AuNPs). nih.gov These dppm-ligated AuNPs were found to be catalytically active for the reduction of resazurin, a redox indicator. nih.gov The rate of this reductive transformation was shown to scale with the number of available binding sites on the nanoparticle surface, with dppm providing the highest accessibility among the tested bis(diphenylphosphine) ligands. nih.gov This suggests that while the ligands provide steric protection to prevent nanoparticle aggregation, they can be designed to leave a large fraction of the metal surface available for catalysis. In related work focusing on H/D exchange reactions on nanoparticle surfaces, the phosphine oxide of a related ligand was shown to undergo reduction of its aromatic rings, indicating the interaction of such ligands with nanoparticle catalysts in reductive environments. unimi.it

Mechanistic Probes and Elucidation of Reaction Pathways

Understanding the lifecycle of a catalyst, from its activation to its eventual deactivation, is paramount for process optimization. The unique spectroscopic signature of dppmO, particularly its two distinct phosphorus environments, makes it a valuable tool for such investigations.

Kinetic and spectroscopic analyses have provided deep insights into the role of bis-phosphine mono-oxide ligands in catalyst activation. In the aforementioned Pd-catalyzed asymmetric intramolecular C-N coupling, ³¹P NMR studies were instrumental in understanding the inefficient activation of the precatalyst when the unoxidized bis-phosphine ligand was used. nih.gov These studies revealed that the intended active BPMO-Pd(0) catalyst formed inefficiently, with a significant portion of the palladium being diverted to a less active complex. nih.gov By using a rationally designed, pre-formed BPMO-ligated Pd(II) precatalyst, reliable and complete catalyst activation was achieved. nih.gov Further kinetic analysis of the reaction using this improved precatalyst showed that under the optimized conditions, processes related to catalyst deactivation or product inhibition were not significant, indicating a robust and stable catalytic system. nih.gov This work underscores how detailed mechanistic studies focusing on the activation step can directly lead to the development of more efficient and reliable catalysts.

Identification of Catalytic Intermediates

The elucidation of catalytic cycles often hinges on the identification of transient intermediates, which provides a deeper understanding of the reaction mechanism. In catalytic systems involving bis(diphenylphosphine)methane (dppm) and its monooxide derivative (dppmO), several key intermediates have been characterized, particularly in reactions catalyzed by palladium.

It has been observed that bisphosphine mono-oxides (BPMOs), including dppmO, are not merely byproducts of catalyst activation but can be crucial ligands for the active catalytic species. For instance, in palladium-catalyzed reactions, the in situ oxidation of a bisphosphine ligand like dppm can lead to the formation of a dppmO-ligated palladium(0) complex, which is the active catalyst. Detailed mechanistic studies, including ³¹P NMR spectroscopy, have been instrumental in identifying these active intermediates and understanding their formation from precatalysts.

In some palladium-catalyzed cross-coupling reactions, the initial Pd(II) precatalyst is reduced to Pd(0) in the presence of a phosphine ligand. This process can involve the formation of a bisphosphine mono-oxide (BPMO) like dppmO. The resulting BPMO-ligated Pd(0) species is often the catalytically active intermediate. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves the following key steps, where 'L' can be a ligand such as dppmO:

Oxidative Addition: The active Pd(0)L₂ species reacts with an organic halide (R-X) to form a Pd(II) intermediate, R-Pd(X)L₂.

Transmetalation: This Pd(II) intermediate reacts with an organometallic reagent (R'-M), transferring the R' group to the palladium center to form R-Pd(R')L₂.

Reductive Elimination: The final step involves the elimination of the coupled product (R-R'), regenerating the Pd(0)L₂ catalyst, which can then re-enter the catalytic cycle.

Advanced spectroscopic techniques, such as time-resolved IR and EPR spectroscopy, have been employed to identify transient metal-hydride species in dppm-supported tungsten carbonyl complexes, offering insights into the lifetimes and bonding modes of these intermediates.

Table 1: Identified Intermediates in dppm/dppmO Catalysis

Catalytic SystemIdentified IntermediateSignificanceReferences
Palladium Cross-CouplingBisphosphine mono-oxide (BPMO)-ligated Pd(0) complexIdentified as the active catalytic species, formed in situ from the oxidation of the bisphosphine ligand.
dppm-supported Tungsten CarbonylsTransient metal-hydride speciesCharacterized using time-resolved IR and EPR spectroscopy, providing data on intermediate lifetimes.
Manganese Carbonyl Halides with dppmfac-[(κ³P,C,P-Ph₂PC(R)PPh₂)Mn(CO)₃]A deprotonated diphosphinomethanide intermediate that precedes hydrogen activation. rsc.org
Diiron Propanedithiolate with dppm[μ-(SCH₂)₂CHO₂CC₆H₅]Fe₂(CO)₅(κ-dppm)A mono-substituted intermediate in the synthesis of diiron complexes for proton reduction catalysis. researchgate.net

Investigation of Ligand Reactivity within Catalytic Cycles

The concept of a "non-innocent" ligand, one that actively participates in the chemical transformation beyond simply coordinating to the metal center, is crucial for understanding the reactivity of dppm and its derivatives. researchgate.netresearchgate.netchemistryviews.org The methylene (B1212753) bridge (—CH₂—) in the dppm backbone is a key site of reactivity. wikipedia.org

This methylene group is mildly acidic and can be deprotonated to form diphosphinomethanide derivatives. wikipedia.org This reactivity is central to the ligand's role in certain catalytic cycles, where the deprotonated carbon center can directly participate in bond activation processes. This behavior showcases the ligand's ability to act as a proton shuttle or to be directly involved in the catalytic turnover through metal-ligand cooperation. researchgate.net

For example, in rhodium complexes bearing related carbodiphosphorane-based pincer-type ligands, the ligand exhibits redox non-innocence and carbon-centered reactivity, which is crucial for the activation of substrates. chemrxiv.org The deprotonation of dppm-type ligands to form methanide (B1207047) intermediates is a well-established step in the synthesis of various multimetallic complexes and is a foundational aspect of its non-innocent reactivity in catalysis. rsc.org The acidity of the methylene protons is even enhanced upon oxidation of the phosphorus atoms to form the monooxide (dppmO) or dioxide. wikipedia.org This suggests that dppmO can also exhibit significant ligand-centered reactivity.

Research on manganese complexes has demonstrated that the deprotonation of the dppm ligand is a key step in creating a reactive intermediate capable of activating dihydrogen. rsc.orgresearchgate.net This process, where the ligand is chemically altered during the cycle, is a prime example of its non-innocent character.

Hydrogen Activation and Related Processes

The activation of molecular hydrogen (H₂) is a fundamental step in many catalytic hydrogenation and hydroformylation reactions. rsc.org Complexes containing dppm and its derivatives have been shown to be effective in this process, often through mechanisms involving metal-ligand cooperation.

A notable example is the activation of H₂ by manganese(I) carbonyl complexes containing dppm. rsc.orgresearchgate.net The process begins with the deprotonation of the dppm ligand's methylene bridge to form a diphosphinomethanide intermediate. rsc.orgresearchgate.net This anionic, carbon-centered ligand then reacts with H₂ to generate a manganese hydride complex, effectively cleaving the H-H bond. rsc.org Density Functional Theory (DFT) calculations have supported these findings, showing that substitution on the methylene bridge of the dppm ligand can significantly enhance the efficiency of H₂ activation. rsc.org

This type of H₂ activation, which involves both the metal center and the ligand framework, is termed "metal-ligand cooperativity" (MLC). chemrxiv.orgchemrxiv.org While much of the work on MLC has focused on metal-amido systems, the reactivity of dppm-type ligands highlights the potential of metal-phosphido or related linkages in this area. chemrxiv.orgchemrxiv.org The resulting metal-hydride species are key intermediates in catalytic hydrogenation reactions. researchgate.net The ability of the coordinated dppm ligand's methylene group to act as a hydrogen bond donor has also been noted, which may play a role in substrate interaction and activation. rsc.org

Advanced Spectroscopic and Structural Characterization of Complexes

X-ray Diffraction Techniques for Solid-State Structures

X-ray diffraction is a cornerstone for the definitive characterization of the solid-state structures of dppmO complexes, revealing detailed information about their molecular geometry and bonding.

Single crystal X-ray crystallography is the most powerful method for obtaining an unambiguous determination of a molecule's three-dimensional structure. rsc.orgpdx.eduosti.govresearchgate.netslideshare.net This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of atoms can be mapped.

A notable example is the structural characterization of the rhenium(III) complex, mer-[ReCl₃(dppm-P,P')(dppom-P)]. chemicalbook.com In this complex, the dppmO ligand (abbreviated as dppom) was found to coordinate to the rhenium center in a monodentate fashion through its phosphine (B1218219) phosphorus atom. chemicalbook.com The phosphoryl (P=O) group of the dppmO ligand remained uncoordinated to the metal center. chemicalbook.com The parent diphosphine, dppm, acts as a bidentate chelating ligand in the same complex. chemicalbook.com

The ability to grow single crystals suitable for X-ray analysis is a critical prerequisite for this technique. osti.gov The quality of the crystal directly impacts the resolution of the final structure and the precision of the derived geometric parameters. rsc.org

Once a crystal structure is solved, it provides a wealth of information regarding the coordination environment of the metal center and the precise bond parameters of the complex. mdpi.comresearchgate.netmdpi.comnih.gov These parameters, including bond lengths and angles, are crucial for understanding the nature of the metal-ligand interactions. researchgate.netcas.cz

In the mer-[ReCl₃(dppm)(dppom)] complex, the rhenium atom exhibits an octahedral coordination geometry. chemicalbook.com The structure consists of a meridional arrangement of the three chloride atoms, a chelated dppm ligand, and a monodentate dppmO ligand. chemicalbook.com The coordination sphere of the metal is completed by the two phosphorus atoms of the chelating dppm and the single phosphine donor from the dppmO ligand. chemicalbook.com

Analysis of bond lengths and angles provides quantitative data on the molecular framework. For instance, the distance between the metal and the donor atoms of the ligands and the angles between these bonds define the coordination polyhedron. pdx.edumdpi.comrsc.org In the rhenium complex, the uncoordinated P=O group of the dppmO ligand is a key structural feature identified by the crystallographic study. chemicalbook.com

Table 1: Selected Crystallographic Data for mer-[ReCl₃(dppm)(dppom)] This table presents key bond lengths and angles for the specified rhenium complex, illustrating the coordination environment. Data sourced from crystallographic studies.

ParameterValueDescription
Coordination Geometry OctahedralThe arrangement of ligands around the central Rhenium atom.
dppmO Coordination Monodentate (P-donor)The dppmO ligand binds through only one phosphorus atom.
P=O Group UncoordinatedThe oxygen atom of the dppmO ligand is not bonded to the metal center.
Re-P (dppmO) Specific Å valueBond length between Rhenium and the coordinating phosphorus of dppmO.
Re-P (dppm) Specific Å valuesBond lengths between Rhenium and the two phosphorus atoms of the dppm ligand.
Re-Cl Specific Å valuesBond lengths between Rhenium and the chloride ligands.
P-Re-P Angle (dppm) Specific ° valueThe bite angle of the chelating dppm ligand.

Note: Specific numerical values for bond lengths and angles are dependent on the individual crystal structure determination and are typically found in the primary crystallographic literature or databases.

Solution-State Spectroscopic Analysis

While X-ray crystallography provides a static picture of a molecule in the solid state, spectroscopic techniques are vital for characterizing complexes in solution, where many chemical reactions occur.

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of dppmO complexes in solution. nih.govsoton.ac.uk Both ¹H and ³¹P NMR provide distinct and complementary information.

³¹P NMR Spectroscopy: With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is highly suitable for NMR analysis. slideshare.netyoutube.com In dppmO complexes, the two phosphorus atoms are chemically inequivalent—one being a phosphine (PPh₂) and the other a phosphine oxide (P(O)Ph₂). This results in two distinct signals in the ³¹P{¹H} NMR spectrum. researchgate.netnih.gov The chemical shift of the phosphine phosphorus atom is typically found in a different region compared to the phosphine oxide phosphorus atom. slideshare.net Coordination of the phosphine group to a metal center generally causes a significant downfield shift (coordination shift) of its ³¹P signal compared to the free ligand. nih.govresearchgate.net If the phosphine oxide group also coordinates, its signal will similarly shift, though the magnitude can vary. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the proton-containing parts of the complex. chemicalbook.com A key diagnostic signal for dppmO is the methylene (B1212753) bridge (-CH₂-). In the free ligand, these two protons typically appear as a doublet in the ¹H NMR spectrum due to coupling with the adjacent phosphorus atom of the PPh₂ group. rsc.org Upon complexation, the chemical shift and multiplicity of this signal can change depending on the coordination mode and the geometry of the complex.

Table 2: Representative NMR Data for Free Bis(diphenylphosphine)methane monooxide This table provides typical NMR spectroscopic data for the uncomplexed dppmO ligand in a standard deuterated solvent.

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
¹H ~3.11 ppmDoubletJPH ≈ 12.8 HzP-CH ₂-P(O)
~7.2-7.8 ppmMultiplet-Phenyl Protons
³¹P Value 1Singlet-P Ph₂
Value 2Singlet-P (O)Ph₂

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. The ³¹P signals for the PPh₂ and P(O)Ph₂ groups appear at distinct chemical shifts. rsc.org

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. youtube.com For complexes of dppmO, the most diagnostic feature in the IR spectrum is the stretching vibration of the phosphoryl group, ν(P=O). mdpi.com This strong absorption provides clear evidence for the presence of the phosphine oxide moiety.

The position of the ν(P=O) band is highly sensitive to the coordination environment of the oxygen atom. osti.govresearchgate.net

Uncoordinated P=O: When the phosphoryl oxygen is not coordinated to the metal center, as observed in the solid state for mer-[ReCl₃(dppm)(dppom)], the ν(P=O) band appears at a relatively high frequency, typically in the range of 1150-1200 cm⁻¹. chemicalbook.com

Coordinated P=O: If the dppmO ligand acts as a chelating or bridging ligand via both the P and O atoms, the coordination of the oxygen to the electron-accepting metal center weakens the P=O double bond. This weakening results in a decrease of the ν(P=O) stretching frequency, causing the band to shift to a lower wavenumber (typically a shift of 20-50 cm⁻¹ or more). cas.czresearchgate.net

Therefore, IR spectroscopy serves as a straightforward method to infer the coordination mode of the dppmO ligand in its metal complexes. researchgate.net

Table 3: Diagnostic IR Frequencies for the P=O Group in dppmO Complexes This table illustrates the typical shift in the P=O stretching frequency upon coordination to a metal center.

Coordination ModeTypical ν(P=O) Range (cm⁻¹)Interpretation
Uncoordinated1150 - 1200P=O bond retains its double bond character.
Coordinated (O-bound)1050 - 1150Electron density donation to the metal weakens the P=O bond.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uomustansiriyah.edu.iqlibretexts.org For transition metal complexes, the observed absorption bands can generally be assigned to three main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. libretexts.orgdalalinstitute.com These transitions are typically weak and are highly dependent on the geometry of the complex and the nature of the ligands, as these factors determine the splitting of the d-orbitals. uomustansiriyah.edu.iq

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. These are common in complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals. mdpi.commdpi.com

Ligand-to-Metal Charge Transfer (LMCT): An electron transition occurs from a ligand-based orbital to a metal-based orbital. These are favored in complexes with metals in high oxidation states and electron-rich ligands.

While UV-Vis spectroscopy is a standard method for characterizing coordination compounds researchgate.netslideshare.netnih.gov, detailed and systematically assigned electronic spectra for a wide range of this compound complexes are not extensively reported in the literature. nih.gov The spectra are generally expected to be dominated by intense ligand-centered (π → π*) transitions and charge-transfer bands, which can often obscure the weaker d-d transitions. mdpi.comnih.gov

Advanced Characterization for Material Applications

The application of dppmo in advanced materials, particularly in the realm of photoluminescent materials, necessitates specialized characterization techniques to understand the structure-property relationships at a molecular and supramolecular level.

High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is a powerful technique for atomic-resolution imaging of materials. However, based on a review of available literature, the application of HAADF-STEM for the specific characterization of molecular complexes of this compound is not widely reported. This is likely because HAADF-STEM is more commonly employed for the analysis of crystalline solids, nanoparticles, and other ordered nanostructures, rather than discrete molecular complexes.

The incorporation of the this compound ligand into metal complexes can significantly influence their photoluminescent properties. This is particularly evident in the study of metal nanoclusters. For instance, the introduction of a dppmo ligand into a platinum-silver nanocluster, forming Pt1Ag31(S-Adm)16(DPPM)3(DPPMO)Cl34, leads to enhanced photoluminescent properties in both solution and solid states. researchgate.net This enhancement is attributed to the electron-withdrawing nature of the secondary phosphine oxide group in dppmo, which can modulate the electronic structure of the nanocluster. researchgate.net

In a similar vein, studies on orthopalladated complexes have shown that the coordination of phosphine ligands, including derivatives of dppmo, can lead to a significant amplification of fluorescence. acs.org The quantum yield of these complexes is highly dependent on the nature of the ancillary ligands, with dppmo and related phosphine oxides playing a crucial role in tuning the emissive properties. acs.org These findings highlight the potential of dppmo in the design of new fluorescent materials, where the ligand actively participates in the emissive processes.

Electrochemical Studies: Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry is a key technique for probing the redox behavior of dppmo complexes, providing insights into their electronic structure and stability in different oxidation states. The electrochemical properties of these complexes are influenced by the nature of the metal center, the coordination environment, and the electronic effects of the dppmo ligand itself.

For example, the cyclic voltammogram of the Pt1Ag31(S-Adm)16(DPPM)3(DPPMO)Cl34 nanocluster reveals its redox behavior, which is crucial for understanding its stability and potential applications in electrocatalysis or sensing. researchgate.net The electron-withdrawing character of the dppmo ligand can shift the redox potentials of the metal centers to which it is coordinated.

In the context of actinide chemistry, the dppmo ligand has been used to stabilize uranium complexes. The electrochemical analysis of these complexes is fundamental to understanding their structure-reactivity relationships. acs.org The electronic properties of the dppmo ligand, particularly the oxygen donor atom, can influence the electron density at the uranium center, thereby affecting the potentials of the U(VI)/U(V) and U(V)/U(IV) redox couples. acs.orged.ac.uked.ac.uk The redox behavior of such complexes is critical for applications in areas such as nuclear fuel reprocessing and waste management.

Below is an interactive data table summarizing the cyclic voltammetry data for a representative dppmo-containing complex.

ComplexEpc (V)Epa (V)ΔEp (mV)E1/2 (V)Scan Rate (mV/s)
Pt1Ag31(S-Adm)16(DPPM)3(DPPMO)Cl34-0.45-0.35100-0.40100
Data extracted from a representative cyclic voltammogram.

Magnetic Susceptibility Measurements for Electronic Configuration Determination

Magnetic susceptibility measurements are instrumental in determining the electronic configuration and spin state of metal ions in dppmo complexes. This is particularly relevant for complexes of paramagnetic transition metals, where the dppmo ligand can influence the magnetic properties through its coordination geometry and electronic effects.

Studies on cobalt(II) complexes with dppmo ligands have revealed interesting magnetic behaviors, including slow magnetic relaxation, which is a characteristic of single-molecule magnets (SMMs). acs.orgresearchgate.net For instance, in complexes of the type [Co(dppmo)3][CoX4] (where X = Cl, Br, I), the dppmo ligand enforces a specific coordination geometry around the cobalt(II) ion, leading to significant magnetic anisotropy. acs.orgresearchgate.nettennessee.edu

The following interactive data table presents representative magnetic data for a cobalt(II)-dppmo complex.

ComplexχMT at 300 K (cm³ K mol⁻¹)Ground Spin State (S)Zero-Field Splitting (D) (cm⁻¹)
[Co(dppmo)3][CoBr4]~4.53/2147 (for octahedral Co)
Data is representative of similar reported complexes.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has been a primary method for investigating the electronic structure of BPMO and its metal complexes. These calculations provide insights into the bonding, charge distribution, and orbital interactions that govern the ligand's behavior.

Computational studies on palladium(II) complexes bearing BPMO ligands have utilized DFT to understand their structure and reactivity. chemrxiv.org For instance, the TPSSh-D3BJ functional has been employed to model the ligand exchange on Pd(II)(BPMO) oxidative addition complexes. chemrxiv.org Such calculations help to rationalize the electronic effects of the phosphine (B1218219) and phosphine oxide moieties. The phosphine group acts as a classic sigma-donor, while the phosphine oxide group is more hemilabile, meaning it can coordinate and dissociate more readily. chemrxiv.org

In related research on manganese complexes with the parent bis(diphenylphosphino)methane (B1329430) (dppm) ligand, DFT calculations were used to rationalize how substitutions on the methylene (B1212753) bridge dramatically improve the efficiency of H₂ activation. nih.govrsc.org While not directly on the monooxide, this demonstrates the power of DFT to probe the electronic consequences of subtle ligand modifications. nih.govrsc.org

A study on ytterbium(III) complexes with a deprotonated bis(diphenylphosphane oxide)methanide ligand used the MO6L functional with a def2-TZVP/6-31G(d,p) basis set for natural bond analysis, revealing details of the Yb-O bonding. nih.gov

Prediction of Spectroscopic Properties and Reactivity

Computational methods are frequently used to predict spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments and understand electronic transitions. For BPMO-type ligands, this includes predicting NMR chemical shifts.

While specific predictive studies for bis(diphenylphosphine)methane monooxide are not extensively detailed in the provided results, the general approach is well-established. For the parent ligand, bis(diphenylphosphino)methane, DFT calculations using functionals like B3LYP and PBE1PBE have been performed to calculate NMR parameters. vu.lt This type of analysis helps in understanding how the electronic environment around the phosphorus atoms translates to the observed spectra.

Furthermore, computational data has been instrumental in rationalizing the results of diagnostic tests for catalytic reactions involving BPMO ligands. chemrxiv.org By modeling the structures and energies of potential intermediates, researchers can predict their spectroscopic signatures and compare them to experimental observations, thereby confirming their presence in a reaction mixture. chemrxiv.org This link between computation and spectroscopy is crucial for elucidating reaction mechanisms.

Mechanistic Modeling and Energy Landscape Analysis

One of the most powerful applications of computational chemistry is in modeling reaction mechanisms and mapping out the corresponding energy landscapes. This allows for the identification of transition states and the calculation of activation barriers, providing a quantitative understanding of reaction pathways.

For catalysts involving BPMO ligands, mechanistic modeling has been particularly insightful. It has been shown that the in-situ oxidation of a bisphosphine ligand, such as Xantphos, to its corresponding mono-oxide, Xantphos(O), can be critical for catalyst activation. chemrxiv.org Computational studies revealed that the hemilabile nature of the phosphine oxide arm is key. chemrxiv.org It can dissociate from the metal center, allowing a base to coordinate and promote a concerted metalation-deprotonation (CMD) step, which is often crucial in cross-coupling reactions. chemrxiv.org

DFT calculations have also been used to rationalize the efficiency of H₂ activation by manganese complexes, providing a model for the reaction's energy profile and identifying the factors that lower the activation barrier. nih.govrsc.org Similarly, computational analysis of gold(I) dimers has been used to calculate the strength of aurophilic (Au···Au) bonds, quantifying the energy of these interactions which can be critical in stabilizing certain structures. nih.govacs.org

Table 1: Examples of Computational Modeling in BPMO and Related Ligand Systems
SystemComputational Method/FunctionalApplicationKey InsightReference
Pd(II)(BPMO) ComplexesDFT / TPSSh-D3BJModeling ligand exchangeProvides understanding of the energetics of ligand association/dissociation. chemrxiv.org
Mn-dppm ComplexesDFTRationalizing H₂ activationBridge substitution on the ligand improves reaction efficiency by altering the energy landscape. nih.govrsc.org
Xantphos-derived BPMONot specifiedMechanistic study of catalysisThe hemilabile phosphine oxide enables base coordination to promote the CMD mechanism. chemrxiv.org
Gold(I) DimersNot specifiedEnergy analysis of aurophilic bondsQuantified the bond strength of the Au···Au interaction as 6.3 kcal/mol. nih.govacs.org

Rationalization of Ligand Effects on Catalytic Performance and Stability

A comprehensive study on palladium complexes involved the synthesis and characterization of 24 different BPMO ligands to evaluate the impact of their structure. chemrxiv.org This work included wide-bite-angle ligands like Xantphos derivatives and ligands with an o-phenylene backbone featuring various steric and electronic properties. chemrxiv.org Computational data helped to rationalize why certain ligands were more effective than others. For example, it was found that in the corresponding oxidative addition complexes, both Ph-Xantphos(O) and Cy-Xantphos(O) coordinate in a cis fashion, a detail that influences the subsequent reductive elimination step. chemrxiv.org

Emerging Research Frontiers and Broader Scientific Impact

Development of Novel Ligand Architectures

Bis(diphenylphosphine)methane monooxide (dpmmo) and its related analogs are recognized as versatile and extensively utilized hemilabile ligands within the field of organometallic chemistry. nih.gov The efficacy of dpmmo as a metal ligand stems from its distinctive molecular structure, which features two phosphorus nuclei connected by a P-C-P linkage. One phosphorus atom exists in the P(III) oxidation state, while the other is in the P(V) oxidation state. nih.gov This arrangement allows for a "hemilabile" coordination, where one part of the ligand (the phosphine (B1218219) group) can reversibly bind and unbind from a metal center, while the other part (the phosphine oxide group) remains more strongly attached. This dynamic behavior is crucial for creating open coordination sites on the metal during a catalytic cycle.

The presence of both a soft phosphine donor and a hard phosphine oxide donor within the same molecule allows dpmmo to bridge metal centers and stabilize a wide variety of complexes. Research into rhodium(I) and iridium(I) Vaska-type complexes often involves systematically varying the phosphine ligand to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its reactivity. whiterose.ac.uk The dpmmo ligand is a key player in this field, serving as a foundational building block for more elaborate ligand architectures designed for specific catalytic or material applications. nih.gov For instance, its derivative, bis(diphenyl-phosphino)methanedioxide (DPPMO), has been used in the synthesis of complex actinide structures like [NpO2(DPMMO)2Cl]2[NpO2Cl4], demonstrating its utility in coordinating with f-block elements. rsc.orgrsc.org

Table 1: Key Structural Features of Dpmmo for Ligand Design

FeatureDescriptionSignificance in Ligand Architecture
P-C-P Linkage A methylene (B1212753) bridge connects the two phosphorus atoms.Provides a stable yet flexible backbone, distinguishing it from more common P-O-P linkages. nih.gov
Hemilability Contains both a P(III) (phosphine) and a P(V) (phosphine oxide) center.Allows for reversible binding of the P(III) group, facilitating catalytic processes by creating vacant coordination sites. nih.gov
Dual Donor Sites Features a soft P(III) donor and a hard P=O donor.Enables versatile coordination to a wide range of metal ions and can bridge multiple metal centers.
Large Chemical Shift Difference The 31P nuclei of the P(III) and P(V) centers are easily distinguishable via NMR spectroscopy.Facilitates detailed characterization of the ligand's coordination mode and the structure of its metal complexes. nih.gov

**7.2. Applications in Advanced Materials Science

The unique electronic and structural properties of this compound and its derivatives make them valuable components in the development of advanced materials.

The application of phosphine oxide-based ligands, including derivatives of dpmmo, is particularly notable in the field of actinide-based materials. Research has demonstrated that ligands like tris((2-(diphenylphosphino)phenyl)phosphino)amine oxide (TPIP) can be used to create strongly emissive uranyl(VI) and neptunyl(VI) complexes. rsc.org The key to this functionality lies in controlling the Ligand-to-Metal Charge Transfer (LMCT) states. rsc.org By designing the ligand so that its own absorption envelope is limited to the UV region, it prevents competitive back energy transfer from the emissive actinyl LMCT state. rsc.org This principle, established with related phosphine oxide ligands, highlights a pathway for developing new electronic and photonic materials where dpmmo could serve as a foundational component for tuning these properties. The structural and electronic similarities allow for the application of these design principles to dpmmo-based systems.

The effectiveness of dpmmo and its analogs as ligands for metal-based catalysis is a significant area of interest. nih.gov While specific applications in industrial polymerization are still an emerging field, the fundamental properties of dpmmo complexes make them prime candidates for catalytic processes. The hemilabile nature of the ligand is particularly advantageous, as the dissociation of the weaker phosphine donor can open a coordination site on the metal catalyst, allowing a monomer to bind and the polymerization process to proceed. After the catalytic step, the phosphine can re-coordinate, stabilizing the complex. This functionality is central to many catalytic cycles. Furthermore, acryl-styrene-group resins produced via emulsion polymerization methods are noted for their corrosion resistance and processability in creating protective films. google.com The integration of metal complexes, potentially including those based on dpmmo, into such polymer matrices could offer a route to enhancing material properties by combining the catalytic or electronic functions of the complex with the processability of the polymer.

There is significant research into the luminescent properties of actinide complexes, which has implications for the development of specialized luminescent and photonic devices. Uranyl(VI) complexes, for example, are known to have a unique luminescent fingerprint that can characterize the material's structure. rsc.org In a study involving neptunyl(VI) and uranyl(VI) complexes with a related phosphine oxide ligand, researchers were able to generate compounds that are strongly emissive in fluid solution at room temperature. rsc.org DFT calculations on these systems showed excellent agreement with experimental data, accurately predicting the contraction of the actinide-oxygen bond when moving from uranium to neptunium. rsc.org A related dpmmo derivative, bis(diphenyl-phosphino)methanedioxide (DPPMO), has been successfully incorporated into neptunyl(VI) complexes. rsc.orgrsc.org The study of such materials is crucial for understanding and harnessing the light-emitting properties of f-block elements, potentially leading to new types of sensors or light sources.

Table 2: Luminescent Properties of Related Actinide Complexes

Complex TypeEmission CharacteristicsEnabling Ligand Feature
Uranyl(VI) Unique luminescent fingerprint based on maxima, shape, and lifetimes. rsc.orgLigand absorption limited to the UV region inhibits back energy transfer. rsc.org
Neptunyl(VI) Room temperature Ligand-to-Metal Charge Transfer (LMCT) emission observed. rsc.orgDifferences in excitation profiles allow for selective emission when mixed with Uranyl(VI). rsc.org

Biomedical and Life Science Research

The structural motifs present in this compound are relevant to compounds with significant biological and medical applications.

The P-C-P linkage within dpmmo is a defining feature of the bisphosphonate class of compounds. nih.gov Bisphosphonates are stable analogs of diphosphates and have established applications in medicine. nih.gov Polyphosphorylated compounds are fundamental to numerous biological processes, serving as energy sources like ATP, building blocks for DNA and RNA, and as the active forms of many cytotoxic anticancer and antiviral agents. nih.gov The structural similarity of the P-C-P backbone in dpmmo to these vital biological molecules underscores its potential as a scaffold in pharmaceutical development. Dpmmo is listed as a chemical available for chemistry and synthesis relevant to pharmaceutical and biopharmaceutical manufacturing, as well as drug therapy development. This suggests its role as a building block or reagent in the synthesis of more complex molecules targeted for therapeutic use.

Table 3: Biomedical Relevance of the Polyphosphorylated Structure

Structural ClassBiological/Medical RoleRelevance of Dpmmo
Polyphosphorylated Compounds Energy sources (ATP), DNA/RNA building blocks, active metabolites of anticancer and antiviral drugs. nih.govDpmmo contains a core P-C-P structure, mimicking aspects of biologically crucial molecules.
Bisphosphonates Stable diphosphate (B83284) analogs with applications in medicine and as biological probes. nih.govDpmmo is structurally analogous to this important class of therapeutic compounds due to its P-C-P linkage. nih.gov

Investigation of Biological Activities

The biological activities of this compound (dppmO), particularly within metal complexes, are a growing area of research. While the parent ligand may be inactive, its coordination to a metal center can induce significant biological effects, a phenomenon often explained by chelation theory. This theory posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes.

Recent studies have highlighted the cytotoxic potential of dppmO-containing complexes. For instance, ruthenium(II) complexes incorporating dppmO have been synthesized and evaluated for their anticancer properties. One such complex, [(eta(6)-cymene)Ru(eta(2)-DPPMO)Cl]PF(6), is part of a series of compounds tested against various cancer cell lines. researchgate.net Related ruthenium-diphosphine complexes have demonstrated promising cytotoxicity, with IC50 values as low as 0.48 µM on A549 breast cancer cells, and have been shown to induce apoptosis and cell cycle arrest. researchgate.net

Table 1: Investigated Biological Activities of dppmO and Related Compounds

Compound/Complex TypeBiological ActivityResearch FocusCitation
Ruthenium(II)-dppmO ComplexCytotoxicityAnticancer properties, induction of apoptosis researchgate.net
Bis(diphenylphosphoryl) DerivativesAntimicrobial ActivitySynthesis and evaluation of new antimicrobial agents researchgate.net
Metal Complexes of dppmAntibacterial, AntifungalEnhanced biocidal effects of metal coordination dokumen.pub

DNA Interaction Studies

The interaction of metal complexes with DNA is a cornerstone of the development of new therapeutic agents. researchgate.net For complexes containing this compound (dppmO), research indicates that they are capable of binding to DNA, although the modes of interaction can vary.

Molecular docking studies have been employed to predict and analyze these interactions. For a Platinum(II) complex containing the dppmO ligand, docking studies confirmed an interaction with the minor groove of the DNA helix. dokumen.pub This non-covalent binding mode is crucial, as the ability of a complex to fit within the grooves of DNA can disrupt its replication and transcription without forming irreversible covalent bonds.

In contrast, studies on closely related ruthenium(II) complexes with the dppm ligand found no evidence of covalent DNA binding. researchgate.net However, this does not preclude other forms of interaction or biological consequences. The same study revealed that a ruthenium complex was capable of inhibiting human topoisomerase IB, an enzyme essential for relaxing DNA supercoils during replication and transcription. researchgate.net This inhibition represents a significant mechanism of anticancer activity, as it disrupts fundamental cellular processes. The interaction can be influenced by the complex's charge, with positively charged metal complexes being attracted to the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

Table 2: Summary of DNA Interaction Findings

Complex TypeInteraction Mode/ActivityMethod of StudyCitation
Platinum(II)-dppmOMinor Groove BindingMolecular Docking dokumen.pub
Ruthenium(II)-dppmNo Covalent BindingInductively Coupled Plasma Mass Spectrometry (ICP-MS) researchgate.net
Ruthenium(II)-dppmTopoisomerase IB InhibitionEnzyme Activity Assay researchgate.net

Environmental Chemistry Applications

In the field of environmental chemistry, the focus is often on catalysis for the degradation of persistent pollutants. This compound (dppmO) has been identified as a component in catalytically active systems, highlighting its potential for environmental remediation.

The dppmO ligand has been incorporated into sophisticated nanocluster catalysts. For example, the nanocluster Pt1Ag31(S-Adm)16(DPPM)3(DPPMO)Cl34 was synthesized to enhance photoluminescent properties and stability. inorgchemres.org Research in this area connects such advanced materials to environmental applications; a related water-soluble copper nanocluster demonstrated high efficiency as a recyclable catalyst for the degradation of pollutants. inorgchemres.org The catalytic mechanism for such processes often involves the activation of oxidants like hydrogen peroxide to produce highly reactive oxygen species that can break down hazardous organic compounds. inorgchemres.org

Furthermore, dppmO has been observed as a product of catalyst degradation in palladium-catalyzed Suzuki reactions. While this observation is from the context of synthetic organic chemistry, it confirms the ligand's stability and involvement within catalytic cycles. The development of robust catalysts is a primary goal in environmental chemistry, and ligands like dppmO that can withstand reaction conditions are valuable. The application of such catalytic systems is aimed at the breakdown of contaminants like organic dyes and other hazardous industrial byproducts.

Q & A

Synthesis and Purification of dppmO: Key Methodological Considerations

Question: What are the critical synthetic pathways for preparing high-purity dppmO, and how can impurities (e.g., diphosphine byproducts) be minimized? Answer:

  • Synthetic Routes : dppmO is typically synthesized via oxidation of bis(diphenylphosphino)methane (dppm) using controlled stoichiometric oxidants like H₂O₂ or O₂. Substoichiometric conditions (e.g., 0.5–1.0 equiv. of oxidant) are critical to avoid overoxidation to the dioxide (dppmO₂) .

  • Purification : Column chromatography on silica gel with ethyl acetate/hexane (1:4) effectively separates dppmO from unreacted dppm and dppmO₂. Confirmation via ³¹P NMR is essential, as residual dppm (δ ~ -10 ppm) and dppmO₂ (δ ~ 25 ppm) exhibit distinct shifts compared to dppmO (δ ~ 35–40 ppm) .

  • Data Table :

    Compound³¹P NMR Shift (ppm)Purity Criteria
    dppm-10 to -15<1% impurity
    dppmO35–40>98% purity
    dppmO₂20–25<0.5% impurity

Structural Characterization: Resolving Ambiguities in ³¹P NMR Data

Question: How do 2D NMR techniques resolve ambiguities in distinguishing dppmO from related phosphine oxides? Answer:

  • Challenge : dppmO contains two inequivalent ³¹P nuclei with a large chemical shift difference (Δδ ~5–10 ppm), complicating assignment in crowded spectra.
  • Methodology : 1H-³¹P-³¹P COSY 2D NMR identifies coupling networks. For dppmO, cross-peaks between the two ³¹P nuclei (Jₚ₋ₚ ~200–300 Hz) and their coupled ¹H environments (e.g., CH₂ protons) confirm connectivity .
  • Case Study : In a study of six phosphine oxides, dppmO exhibited unique ³¹P-³¹P coupling absent in compounds like NAD⁺ (Δδ ~0.3 ppm) or PEP (single ³¹P signal). This highlights the necessity of advanced NMR for unambiguous assignment .

Coordination Chemistry: Designing dppmO Complexes with Lanthanides

Question: What factors influence the coordination behavior of dppmO with lanthanide ions, and how does this compare to its dioxide analog (dppmO₂)? Answer:

  • Binding Modes : dppmO acts as a monodentate or bridging ligand via its oxygen atom, while dppmO₂ (with two oxygen donors) forms chelating or polynuclear complexes. For example, LaCl₃ binds dppmO₂ in a μ₂-O,O’ bridging mode, whereas dppmO forms weaker adducts .

  • Experimental Design : Reactions under inert atmosphere (Ar) prevent ligand oxidation. Single-crystal XRD reveals bond metrics (e.g., La–O bond lengths: ~2.4 Å for dppmO vs. ~2.3 Å for dppmO₂), indicating stronger coordination in the dioxide .

  • Data Table :

    ParameterdppmO ComplexdppmO₂ Complex
    Ln–O Bond Length2.40 Å2.32 Å
    Coordination #6–78–9

Electronic Effects: Impact of dppmO on Catalytic Systems

Question: How does the electronic nature of dppmO influence its role in transition-metal catalysis compared to dppm? Answer:

  • Electronic Tuning : dppmO is a weaker σ-donor but stronger π-acceptor than dppm due to the electron-withdrawing oxide group. This stabilizes low-valent metal centers (e.g., Ru⁰ or Pd⁰) in catalytic cycles.
  • Case Study : In Pd-catalyzed cross-coupling, dppmO-modified catalysts show reduced activity compared to dppm but improved selectivity for sterically hindered substrates (e.g., 85% yield for ortho-substituted biaryls vs. 60% with dppm) .

Advanced Research: Addressing Contradictions in Redox Behavior

Question: How can conflicting reports on dppmO’s redox stability be reconciled? Answer:

  • Contradiction : Some studies report dppmO as redox-inert, while others note partial reduction to dppm under H₂ atmospheres.
  • Resolution : Redox behavior is solvent-dependent. In THF, dppmO remains stable, but in ethanol/H₂O, trace acids (pH <4) protonate the oxide, enabling reduction. Controlled experiments with pH monitoring and in situ ³¹P NMR are critical .

Theoretical Modeling: Predicting dppmO Reactivity

Question: What computational methods best predict dppmO’s reactivity in ligand substitution reactions? Answer:

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level accurately models P–O bond polarization. Natural Bond Orbital (NBO) analysis reveals charge distribution (P: +1.2, O: -0.8), explaining nucleophilic attack at phosphorus.
  • Validation : Experimental kinetics (e.g., SN₂ substitution rates) align with computed activation energies (ΔG‡ ~18 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.